molecular formula C9H14Cl2N2 B2586422 3-(Pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 150281-46-2; 635309-61-4

3-(Pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B2586422
CAS No.: 150281-46-2; 635309-61-4
M. Wt: 221.13
InChI Key: LODXDTFXIITSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of pyridine and pyrrolidine, both of which are significant in medicinal chemistry due to their biological activities. This compound is often used in scientific research for its potential therapeutic applications and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in the presence of palladium on carbon (Pd/C) as a catalyst and hydrochloric acid (HCl) to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

For industrial-scale production, the process is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium on carbon as a catalyst is preferred due to its cost-effectiveness and availability .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyrrolidine-pyridine compounds .

Scientific Research Applications

3-(Pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a valuable tool in neuropharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific structure, which allows it to interact with nicotinic acetylcholine receptors in a distinct manner. This specificity makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .

Properties

IUPAC Name

3-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODXDTFXIITSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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